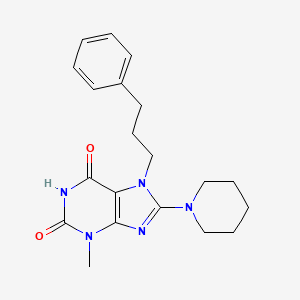

3-methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

- 3-Methyl substitution: Enhances metabolic stability and modulates steric interactions.

- 8-(Piperidin-1-yl) group: A nitrogen-containing heterocycle that may facilitate hydrogen bonding or ionic interactions in enzyme binding pockets.

Properties

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-23-17-16(18(26)22-20(23)27)25(14-8-11-15-9-4-2-5-10-15)19(21-17)24-12-6-3-7-13-24/h2,4-5,9-10H,3,6-8,11-14H2,1H3,(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMNZNHEXIYZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(3-phenylpropyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₅O₂

- Molecular Weight : 341.41 g/mol

The compound features a purine core with various substituents that potentially influence its biological interactions.

Research indicates that the biological activity of this compound may involve interaction with various receptors and enzymes in the body. Its structure suggests potential affinity for:

- Opioid Receptors : Similar compounds have shown activity as opioid receptor antagonists or agonists. The presence of the piperidine moiety may enhance binding affinity to these receptors, which are critical in pain modulation and reward pathways .

- Adenosine Receptors : Given its purine structure, it is plausible that this compound could interact with adenosine receptors, influencing processes such as inflammation and neuroprotection.

Antinociceptive Effects

Several studies have evaluated the antinociceptive (pain-relieving) effects of related compounds. For instance, analogs of purines have been shown to exhibit significant analgesic properties through their action on opioid receptors. This suggests that our compound may also possess similar effects, warranting further investigation through in vivo studies.

Neuroprotective Properties

Compounds with a purine backbone have been linked to neuroprotective effects in models of neurodegeneration. The potential interaction with adenosine receptors could mediate these protective effects by reducing excitotoxicity and inflammation in neuronal tissues.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated analogs of purine derivatives; found significant opioid receptor antagonism, suggesting potential for pain management applications. |

| Study 2 | Evaluated neuroprotective effects in animal models; demonstrated reduced neuronal cell death in response to excitotoxic agents. |

| Study 3 | Assessed pharmacokinetic properties; indicated favorable absorption and distribution characteristics for therapeutic use. |

Detailed Research Findings

- Opioid Receptor Interaction :

- Neuroprotection :

- Analgesic Activity :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of Purine-2,6-Dione Derivatives

The table below summarizes key structural features and activities of comparable compounds:

7-Substituent Variations

- 3-Phenylpropyl vs. Linagliptin’s butynyl group contributes to its selectivity for DPP-4, while phenylpropyl-substituted analogs may target different enzymes or receptors .

3-Phenylpropyl vs. Naphthalenyl Methyl (ZINC06444857) :

8-Substituent Variations

- Piperidin-1-yl vs.

- Piperidin-1-yl vs. Hydrazinyl (TC227): Hydrazinyl groups (as in TC227) enable covalent interactions with catalytic residues in TryS, while piperidin-1-yl relies on non-covalent binding, suggesting divergent mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.